molecular formula C20H17F2N3O2S B2396966 2-[(1-{2-[(Difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]quinoxaline CAS No. 2097929-59-2

2-[(1-{2-[(Difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]quinoxaline

Cat. No.: B2396966
CAS No.: 2097929-59-2
M. Wt: 401.43
InChI Key: VKKHVUSLOGMLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-{2-[(Difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]quinoxaline is a sophisticated chemical scaffold designed for advanced pharmaceutical and biochemical research. This compound integrates a quinoxaline core, a privileged structure in medicinal chemistry known for its diverse biological activities , with a difluoromethyl thioether moiety. The incorporation of the difluoromethyl (CF2H) group is a strategic maneuver in drug design, as this moiety can act as a hydrogen bond donor to enhance target affinity and also significantly improve metabolic stability and cell membrane permeability . The molecule's architecture, featuring a benzoyl-pyrrolidine linker, suggests potential as a versatile intermediate for developing enzyme inhibitors. Specifically, quinoxaline derivatives have been extensively explored as potent inhibitors for a range of therapeutic targets, including poly(ADP-ribose)polymerase (PARP) and various protein kinases such as the Ephrin family receptors . Furthermore, structurally similar compounds have demonstrated potent anti-proliferative effects in cancer cell line panels and have been identified as activators of Sirtuin 6 (Sirt6), showing promise in suppressing inflammation and viral infection . Researchers can utilize this compound as a key precursor or pharmacological tool to explore novel mechanisms of action, develop targeted therapies, and investigate signal transduction pathways. It is supplied to support high-throughput screening, hit-to-lead optimization, and mechanistic studies in cell-based and biochemical assays. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[2-(difluoromethylsulfanyl)phenyl]-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2S/c21-20(22)28-17-8-4-1-5-14(17)19(26)25-10-9-13(12-25)27-18-11-23-15-6-2-3-7-16(15)24-18/h1-8,11,13,20H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKHVUSLOGMLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoxaline moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoxaline derivatives, including those containing difluoromethyl groups. The incorporation of the difluoromethyl moiety enhances the biological activity of these compounds. For instance, compounds similar to 2-[(1-{2-[(difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]quinoxaline have shown significant inhibition against viral proteins associated with Ebola and Marburg viruses, demonstrating low nanomolar activity .

Antimicrobial Properties

Quinoxaline derivatives have been investigated for their antimicrobial properties. The presence of the difluoromethyl group appears to improve the efficacy of these compounds against various pathogens. A study involving similar structures reported moderate to excellent antifungal activities against several phytopathogenic fungi, suggesting that this compound could be a promising candidate for further development in this area .

Synthesis of Fluorinated Compounds

The difluoromethyl group is a valuable functional group in organic synthesis due to its unique properties. It can significantly influence the biological activity of compounds. The synthesis of 3-difluoromethyl-quinoxalin-2-ones has been achieved through photocatalytic methods, which facilitate the incorporation of this moiety into various quinoxaline derivatives . This method not only provides a pathway for synthesizing complex molecules but also opens avenues for exploring their biological activities.

Development of Drug Candidates

The structural framework provided by quinoxaline is frequently found in bioactive natural products and synthetic drugs. The ability to modify this structure with difluoromethyl groups allows researchers to optimize pharmacological profiles, leading to the development of new drug candidates with improved efficacy and reduced side effects .

In Vitro Studies

In vitro assays have demonstrated that compounds based on the quinoxaline scaffold exhibit a range of biological activities, including cytotoxicity against cancer cell lines and inhibition of specific enzyme targets relevant to disease states. For example, the compound's ability to inhibit certain kinases has been documented, which is crucial for cancer therapy .

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between chemical structure and biological activity is essential for drug design. SAR studies on related compounds have shown that modifications at specific positions on the quinoxaline ring can lead to significant changes in potency and selectivity against target proteins . This information is vital for guiding future modifications to enhance therapeutic efficacy.

Data Tables

Application AreaSpecific ActivitiesReferences
Antiviral ActivityInhibition of Ebola and Marburg VP40 proteins
Antimicrobial PropertiesModerate to excellent activity against phytopathogenic fungi
Synthetic MethodsPhotocatalytic synthesis of difluoromethylated quinoxalines
Biological StudiesCytotoxicity against cancer cell lines

Mechanism of Action

The mechanism of action of 2-[(1-{2-[(Difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]quinoxaline involves its interaction with specific molecular targets, potentially including enzymes and receptors. The exact pathways and targets are still under investigation, but it is believed to modulate certain biochemical pathways through its unique structural features .

Comparison with Similar Compounds

Quinoxaline Derivatives

  • 2-Methyl-3-(pyrrolidin-1-yl)quinoxaline (JJF): This compound () shares the quinoxaline core but lacks the benzoyl-pyrrolidinyloxy substitution. Instead, it features a pyrrolidin-1-yl group and a methyl substituent. Molecular weight and logP differences (JJF: MW = 213.28 g/mol vs. target compound: estimated MW > 400 g/mol) suggest divergent pharmacokinetic profiles .

Quinolyl-Based Tubulin Inhibitors (Patent D.1 Series, ):

Compounds such as N-ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (D.1.8) and N-ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]-2-methylsulfanyl-acetamide (D.1.9) feature a quinoline core with ethynyl and sulfur-containing substituents. While structurally distinct from quinoxalines, these compounds highlight the importance of sulfur groups (e.g., methylsulfanyl in D.1.9) in tubulin inhibition.

Pyrrolidinyl-Oxy Analogues ():

Compounds 1a and 1b in contain pyrrolidin-3-yloxy-phenyl-oxadiazole structures. Though oxadiazoles differ from quinoxalines, their shared pyrrolidine ether linkage and stereochemical variations (e.g., (3S) vs. (3R) configurations in 1a/1b) underscore the role of pyrrolidine substitution in modulating biological activity. The target compound’s benzoyl group may introduce additional steric constraints or hydrogen-bonding interactions absent in these analogues .

Key Observations :

  • Heterocyclic Core: Quinoxalines (target compound, JJF) exhibit broader π-conjugation than quinolines (D.1 series), which could influence binding to aromatic-rich enzyme pockets.
  • Stereochemical Influence : The (3S) or (3R) configurations in 1a/1b () demonstrate that pyrrolidine stereochemistry critically affects activity—a factor that may also apply to the target compound’s benzoyl-pyrrolidinyloxy moiety .

Biological Activity

The compound 2-[(1-{2-[(Difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]quinoxaline (C20H17F2N3O2S) is a novel organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological assays, and comparisons with related compounds.

  • Molecular Formula : C20H17F2N3O2S
  • Molecular Weight : 401.43 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2097929-59-2

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the difluoromethylsulfanyl group may enhance its binding affinity and selectivity towards these targets.

Anticancer Activity

Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer properties. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound 6A431 (skin cancer)0.29 - 0.90
DoxorubicinHCT-1163.23
Compound XMCF-7 (breast cancer)1.9

The compound's ability to inhibit cell viability suggests potential as an anticancer agent, particularly in skin and breast cancer models.

Antimicrobial and Antiviral Activity

Quinoxaline derivatives are known for their broad-spectrum antimicrobial and antiviral activities. They have been evaluated for their efficacy against various pathogens, demonstrating significant inhibitory effects:

  • Antibacterial : Inhibitory effects against Gram-positive and Gram-negative bacteria.
  • Antifungal : Effective against common fungal strains.

These activities are attributed to their ability to disrupt microbial cell functions and inhibit critical metabolic pathways.

Case Studies

  • Inhibition of Stat3 Activation :
    • A study reported that certain quinoxaline derivatives inhibited Stat3 phosphorylation/activation in A431 skin cancer cells, indicating a potential mechanism for their anticancer effects .
  • Cytotoxicity Assessment :
    • Compounds were tested on human HepG2 cell lines, revealing varying degrees of cytotoxicity that correlate with structural features .
  • Antimalarial Activity :
    • Quinoxaline derivatives have also been synthesized and tested for antimalarial activity against Plasmodium falciparum strains, showing promising results with IC50 values in the micromolar range .

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other quinoxaline derivatives. The incorporation of the difluoromethylsulfanyl group enhances its biological properties compared to traditional quinoxalines:

Compound TypeBiological Activity
Traditional QuinoxalinesModerate anticancer activity
Difluoromethylsulfanyl QuinoxalinesEnhanced potency against cancer and pathogens

Preparation Methods

Core Quinoxaline Synthesis via the Beirut Reaction

The Beirut reaction remains the cornerstone for constructing the quinoxaline 1,4-dioxide scaffold, which can subsequently be reduced or modified to yield the target quinoxaline structure. This method involves the heterocyclization of benzofuroxans with enamines or enols under controlled conditions. For 2-[(1-{2-[(Difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]quinoxaline, the reaction begins with 5-substituted benzofuroxan (14a ) and a trifluoromethyl-containing enamine (b ) to form the quinoxaline core (d ) (Figure 1).

Mechanistic Insights :

  • Benzofuroxan Activation : The benzofuroxan undergoes ring-opening to generate a reactive nitrile oxide intermediate.
  • Cycloaddition : The nitrile oxide reacts with the enamine’s carbonyl group, forming a dihydroxyquinoxaline intermediate (c ).
  • Aromatization : Dehydration of c yields the quinoxaline 1,4-dioxide (d ), which is reduced to the quinoxaline backbone using catalytic hydrogenation.

Optimization :

  • Regioselectivity : Electron-withdrawing groups (e.g., trifluoromethyl) at position 3 direct substitution to position 2, ensuring proper functionalization.
  • Catalysts : Lewis acids like ZnCl₂ improve yields (70–85%) by stabilizing transition states.

Functionalization via Nucleophilic Substitution

The quinoxaline core undergoes nucleophilic substitution to introduce the pyrrolidin-3-yloxy group. This step typically employs a halogenated quinoxaline derivative (e.g., 2-chloro-3-trifluoromethylquinoxaline) and a pyrrolidin-3-ol nucleophile.

Procedure :

  • Halogenation : Treat the quinoxaline with POCl₃ to install a chloride leaving group at position 2.
  • Substitution : React the chlorinated intermediate with pyrrolidin-3-ol in the presence of K₂CO₃ in DMF at 80°C for 12 hours.
  • Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the pyrrolidine-ether intermediate (e ) in 65–75% yield.

Challenges :

  • Steric Hindrance : Bulky substituents on the quinoxaline may reduce substitution efficiency.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require higher temperatures.

Acylation of the Pyrrolidine Moiety

The final step involves coupling the difluoromethylsulfanylbenzoyl group to the pyrrolidine nitrogen. This is achieved through a Schotten-Baumann acylation or using coupling reagents like HATU.

Schotten-Baumann Method :

  • Activation : React 2-[(difluoromethyl)sulfanyl]benzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
  • Acylation : Add the acyl chloride dropwise to a solution of pyrrolidine-ether (e ) in dichloromethane (DCM) with aqueous NaOH at 0°C.
  • Isolation : Extract the product into DCM, dry over MgSO₄, and concentrate to obtain the final compound in 60–70% yield.

Alternative Coupling Strategies :

  • HATU-Mediated Amidation : Combine the benzoic acid derivative, HATU, and DIPEA in DMF, followed by addition of e . Stir for 6 hours at room temperature (yield: 75–80%).

Multi-Step Synthesis Strategy

A convergent approach combining the above steps ensures higher efficiency:

  • Quinoxaline Core Synthesis : Beirut reaction → Reduction → Halogenation (Total yield: 50–60%).
  • Pyrrolidine-Ether Formation : Nucleophilic substitution (Yield: 65–75%).
  • Acylation : Schotten-Baumann or HATU-mediated (Yield: 60–80%).

Overall Yield : 19–36% (cumulative).

Comparative Analysis of Synthetic Routes

Method Key Step Conditions Yield (%) Advantages Limitations
Beirut + Substitution Heterocyclization ZnCl₂, DMF, 80°C 50–60 High regioselectivity Multi-step purification
Direct Acylation HATU coupling DMF, RT 75–80 Mild conditions, high efficiency Cost of coupling reagents
Schotten-Baumann Acyl chloride formation DCM, 0°C 60–70 Scalability Sensitivity to moisture

Q & A

Basic: What are the standard synthetic protocols for preparing 2-[(1-{2-[(Difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]quinoxaline?

The synthesis of this compound involves multi-step organic reactions. A typical protocol includes:

  • Step 1 : Formation of the pyrrolidine-3-ol intermediate via nucleophilic substitution or cyclization reactions, often using chiral catalysts to control stereochemistry.
  • Step 2 : Functionalization of the pyrrolidine ring with a difluoromethylsulfanyl-benzoyl group. Thiourea or thiol-based reagents are employed for introducing the sulfanyl group, followed by fluorination using diethylaminosulfur trifluoride (DAST) or analogous agents .
  • Step 3 : Coupling the modified pyrrolidine moiety to the quinoxaline core via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling.
    Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to avoid side reactions, such as over-fluorination or ring-opening. Purity is assessed via HPLC or NMR .

Basic: How is the structural integrity of this compound validated in academic research?

Structural validation combines spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^{13}C NMR confirm the presence of the difluoromethylsulfanyl group (δ ~5.5–6.5 ppm for CF2_2) and quinoxaline aromatic protons .
  • X-ray Crystallography : Resolves stereochemical details, particularly the configuration of the pyrrolidine ring and spatial arrangement of the benzoyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

Advanced: How can researchers address contradictory data in optimizing the difluoromethylsulfanyl group introduction?

Conflicting reports on yield and selectivity for this step may arise from:

  • Reagent Choice : Thiophosgene vs. Lawesson’s reagent for thiolation. The latter reduces side-product formation but requires anhydrous conditions .
  • Fluorination Efficiency : DAST may over-fluorinate adjacent groups; milder alternatives like Deoxo-Fluor® improve selectivity.
    Methodological Solution : Design a fractional factorial experiment to test variables (reagent, solvent, temperature) and quantify interactions. Use LC-MS to track intermediate stability .

Advanced: What computational strategies predict the compound’s binding affinity to biological targets?

Advanced studies employ:

  • Molecular Docking : Simulate interactions with enzymes (e.g., kinases) using software like AutoDock Vina. Focus on the quinoxaline core’s π-π stacking and the difluoromethylsulfanyl group’s hydrophobic interactions .
  • MD Simulations : Assess binding stability over 100+ ns trajectories. Parameters like RMSD and binding free energy (MM-PBSA) validate target engagement .
    Validation : Cross-reference computational results with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Advanced: How do structural analogs inform SAR studies for this compound?

Key analogs and their insights:

  • Ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate : Substitution at the 4-fluorophenyl position enhances metabolic stability but reduces solubility .
  • Butyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate : Dichlorophenyl groups improve kinase inhibition but increase cytotoxicity .
    SAR Strategy : Systematically modify the pyrrolidine’s substituents and quinoxaline’s electron-withdrawing groups to balance potency and pharmacokinetics .

Basic: What analytical techniques quantify this compound in biological matrices?

  • LC-MS/MS : Uses multiple reaction monitoring (MRM) for high sensitivity in plasma/tissue samples.
  • UV-Vis Spectroscopy : Quantifies quinoxaline’s absorbance at λ ~310 nm in vitro.
    Sample Prep : Solid-phase extraction (SPE) with C18 columns removes matrix interferents .

Advanced: How to resolve discrepancies in reported biological activity across studies?

Discrepancies may stem from:

  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
  • Compound Stability : Degradation in DMSO stock solutions; validate stability via time-course HPLC .
    Unified Protocol : Pre-standardize assays using reference inhibitors (e.g., staurosporine for kinase studies) and include internal controls .

Advanced: What environmental impact assessments are relevant for this compound?

Follow frameworks like Project INCHEMBIOL :

  • Fate Analysis : Measure logP (octanol-water partition coefficient) to predict bioaccumulation.
  • Ecotoxicology : Test acute toxicity in Daphnia magna and algal models.
    Mitigation : Incorporate biodegradable moieties (e.g., ester groups) to reduce persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.